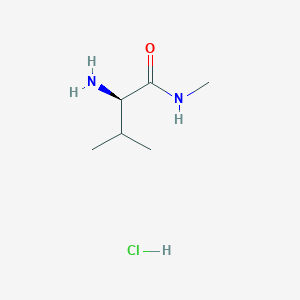

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride

CAS No.:

Cat. No.: VC18635179

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClN2O |

|---|---|

| Molecular Weight | 166.65 g/mol |

| IUPAC Name | (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m1./s1 |

| Standard InChI Key | PPEBJEOKRFEESV-NUBCRITNSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)NC)N.Cl |

| Canonical SMILES | CC(C)C(C(=O)NC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the class of primary amino acid derivatives, featuring a butanamide backbone substituted with dimethylamine and an amino group at the C2 position. Key molecular details include:

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-N,N-dimethylbutanamide; hydrochloride |

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| SMILES | CCC@HN.Cl |

| Chiral Center | C2 (R-configuration) |

The chiral center at C2 is critical for biological activity, as enantiomeric forms of similar compounds show divergent pharmacological profiles .

Synthesis and Preparation

Microbial Catalysis

A patent (CN101886096B) describes a microbial method using Rhodococcus or Nocardia strains to catalyze the hydration of 2-amino-2,3-dimethylbutanenitrile into the corresponding amide . This approach avoids toxic byproducts like HCN, which inhibit nitrile hydratase enzymes .

Stereospecific Chemical Synthesis

A five-step route from D-serine methyl ester is reported for analogs, involving:

-

Acylation: Protection of the amino group.

-

Oxy-substitution: Introduction of methoxy or alkyl groups.

-

Hydrolysis: Formation of the amide bond.

This method achieves >95% enantiomeric excess, crucial for maintaining pharmacological efficacy .

Physicochemical Properties

Solubility and Stability

While solubility data for the hydrochloride salt remain unpublished, analogous compounds show improved aqueous solubility compared to free bases . The hydrochloride form enhances stability by preventing racemization and degradation .

Spectroscopic Data

-

1H NMR (DMSO-d₆): δ 1.09 (s, 9H, C(CH₃)₃), 3.14 (s, 1H, NH), 4.36 (s, 1H, CH) .

-

MS (ESI): m/z 130.19 [M+H]+ for the free base, 166.65 [M+H]+ for the hydrochloride .

Pharmacological Applications

Anticonvulsant Activity

In rodent models, structural analogs like (R)-N-benzyl 2-acetamido-3-methoxypropionamide exhibit ED₅₀ values of 8.9 mg/kg in maximal electroshock tests, surpassing phenytoin (ED₅₀ = 9.5 mg/kg) . Mechanistically, these compounds promote sodium channel slow inactivation, reducing neuronal hyperexcitability .

Neuropathic Pain Mitigation

Primary amino acid derivatives modulate TRPV1 and NMDA receptors, attenuating formalin-induced pain responses . The dimethylamide group enhances blood-brain barrier permeability, a trait likely shared by (2R)-2-amino-N,N-dimethylbutanamide hydrochloride .

| GHS Hazard | Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling requires PPE, including gloves and goggles, and adequate ventilation .

Future Research Directions

Clinical Translation

-

Phase I Trials: Assess pharmacokinetics and dose-limiting toxicities.

-

Formulation Optimization: Develop sustained-release formulations for chronic conditions .

Mechanism Elucidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume